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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

Cat. No.: B3344085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic properties of

octachloropropane and hexachloroethane, two chlorinated alkanes that serve as valuable

models in crystal engineering and materials science. While both are crystalline solids at room

temperature, their distinct structural behaviors, particularly the pronounced polymorphism of

hexachloroethane, offer different advantages for crystal modeling studies. This comparison is

supported by available experimental data to aid researchers in selecting the appropriate model

compound for their specific applications.

Executive Summary
Octachloropropane is consistently reported as having a hexagonal crystal structure and is

noted for its remarkable crystal growth and deformation properties, making it an excellent

model for studying crystal plasticity.[1] In contrast, hexachloroethane exhibits a more complex

solid-state behavior, with at least three documented polymorphs: a low-temperature

orthorhombic form, an intermediate monoclinic phase, and a high-temperature cubic phase.

This polymorphism makes hexachloroethane a compelling subject for studies on phase

transitions and the factors influencing crystal packing.

While extensive crystallographic data is available for the various phases of hexachloroethane,

detailed quantitative data for octachloropropane's hexagonal structure, such as unit cell

parameters and space group from primary literature, is not readily found in the public domain.

This guide presents the available data and highlights this gap for future research.
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Quantitative Data Summary

The following tables summarize the key physical and crystallographic properties of

octachloropropane and the known polymorphs of hexachloroethane.

Table 1: General Properties

Property Octachloropropane Hexachloroethane

Chemical Formula C₃Cl₈ C₂Cl₆

Molar Mass 319.66 g/mol 236.72 g/mol

Appearance Clear white crystalline solid
Colorless crystals with a

camphor-like odor[2]

Melting Point 160 °C Sublimes at 185 °C

Table 2: Crystallographic Data of Hexachloroethane Polymorphs

Polymor
ph

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°)
Temper
ature

Phase I Cubic - - - - - > 71 °C

Phase II
Monoclini

c
C2/m 17.9835 10.3642 6.3014 94.410

323 K

(50 °C)

Phase III
Orthorho

mbic
Pnma 11.56 10.18 6.42 90 < 46 °C

Note: Detailed crystallographic data for octachloropropane's hexagonal structure is not readily

available in the reviewed literature.

Experimental Protocols
The determination of the crystal structures of these compounds relies on standard techniques

of crystal growth and X-ray diffraction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://chemistry.muohio.edu/gung/links/growcrystal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth
Successful crystal structure determination begins with the growth of high-quality single crystals.

For organic compounds like octachloropropane and hexachloroethane, several methods can

be employed:

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is

prepared. The solvent is then allowed to evaporate slowly in a dust-free environment. For

organic molecules, common solvents include ethanol, acetone, acetonitrile, and toluene. The

choice of solvent can significantly influence crystal quality and even the polymorphic form

obtained.

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then

slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-

ordered crystals. The rate of cooling is a critical parameter to control crystal size and quality.

Vapor Diffusion: A solution of the compound is placed in a small open container, which is

then placed in a larger sealed container with a more volatile solvent (the precipitant). The

vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the

compound and inducing crystallization.

Sublimation: For compounds that sublime, like hexachloroethane, heating the solid under

vacuum can lead to the deposition of crystals on a cooled surface.

X-ray Diffraction
Once suitable crystals are obtained, their structures can be determined using X-ray diffraction

techniques.

Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for

determining the precise three-dimensional arrangement of atoms in a crystal.[3] A single

crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The

diffraction pattern is recorded on a detector, and the data is processed to determine the unit

cell dimensions, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD): This technique is used when single crystals of sufficient

size or quality cannot be obtained. A polycrystalline powder is exposed to an X-ray beam,
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and the resulting diffraction pattern is a fingerprint of the crystalline phases present. PXRD is

particularly useful for identifying polymorphs and studying phase transitions. The

experimental setup involves an X-ray source, a sample holder, and a detector that scans a

range of diffraction angles (2θ).[4]

Visualizing Polymorphism in Hexachloroethane
The polymorphic transitions of hexachloroethane can be represented as a logical relationship

dependent on temperature. The following diagram illustrates this relationship.

Polymorphic Transitions of Hexachloroethane
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Caption: Polymorphic transitions of hexachloroethane with temperature.

Experimental Workflow for Crystal Structure
Determination
The general workflow for determining and comparing the crystal structures of

octachloropropane and hexachloroethane is outlined below.
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Crystal Structure Determination Workflow
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Caption: Workflow for crystallographic comparison.

Conclusion
Both octachloropropane and hexachloroethane are valuable compounds for fundamental

studies in crystallography and materials science. Hexachloroethane, with its well-documented

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3344085?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polymorphism, provides an excellent system for investigating the subtleties of crystal packing

and phase transitions. Octachloropropane, noted for its plastic deformation within a stable

hexagonal lattice, is a prime candidate for modeling mechanical properties of molecular

crystals.

For researchers focusing on polymorphism and the thermodynamic and kinetic factors that

govern it, hexachloroethane is the superior model system due to its multiple accessible crystal

forms. For those interested in the relationship between crystal structure and mechanical

behavior, octachloropropane's unique properties are of significant interest. However, a more

detailed and quantitative comparison awaits the full crystallographic characterization of

octachloropropane. The lack of readily available, detailed crystallographic data for

octachloropropane represents a significant knowledge gap and an opportunity for further

research in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3344085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

